molecular formula C8H9N3O3 B8357784 N-(5-amino-2-nitro-phenyl)-acetamide

N-(5-amino-2-nitro-phenyl)-acetamide

Cat. No.: B8357784
M. Wt: 195.18 g/mol
InChI Key: ZGYINRLWLIWJBM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-nitro-phenyl)-acetamide is an aromatic acetamide derivative featuring a nitro (-NO₂) group at the 2-position and an amino (-NH₂) group at the 5-position on the phenyl ring. This compound belongs to a broader class of nitro-substituted acetamides, which are studied for their diverse pharmacological and chemical properties. Key characteristics inferred from related compounds include:

  • Polarity: The nitro and amino groups enhance polarity, influencing solubility and reactivity.
  • Biological activity: Nitro groups often confer antimicrobial or carcinogenic properties depending on substitution patterns .
  • Synthetic routes: Palladium-catalyzed cross-coupling or condensation reactions are common for similar acetamides .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-(5-amino-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H9N3O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,9H2,1H3,(H,10,12)

InChI Key

ZGYINRLWLIWJBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Nitro-Substituted Heterocyclic Acetamides

a) N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Acetamide (NFTA)
  • Structure : Combines a nitro-furyl moiety with a thiazolyl ring.
  • Biological Activity: High carcinogenicity in Swiss mice, inducing lymphocytic leukemia (78% incidence at 0.1% dietary concentration) and forestomach tumors .
  • Key Difference: The heterocyclic thiazolyl ring in NFTA enhances carcinogenic potency compared to purely aromatic nitro-acetamides.
b) Acetamide, N-(5-Methyl-4-Nitro-2-Furanyl)
  • Structure : Nitro and methyl groups on a furan ring.
c) N-(3-Nitrophenyl)Acetamide
  • Structure : Nitro group at the meta position on the phenyl ring.
  • Physical Properties: Molecular weight 180.16 g/mol, CAS 552-32-1. Its ortho/para isomerism affects solubility and metabolic pathways compared to the 2-nitro-5-amino derivative .

Amino-Substituted Acetamides

a) N-(5-Amino-2,4-Dimethylphenyl)Acetamide
  • Structure: Amino group at the 5-position with dimethyl substituents.
  • Applications : Used in dye synthesis; molecular weight 178.23 g/mol , density 1.132 g/cm³ .
  • Contrast: The dimethyl groups reduce reactivity compared to the nitro-amino derivative, favoring industrial over pharmacological uses.
b) N-(4-(1H-Pyrazol-1-yl)Phenyl)Acetamide
  • Structure : Pyrazole-substituted phenyl acetamide.
  • Activity : Isolated from medicinal plants; exhibits analgesic properties akin to paracetamol (N-(4-hydroxyphenyl)acetamide) .

Pharmacologically Active Analogues

a) Anti-Microbial Acetamides
  • Examples :
    • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria (MIC < 1 µg/mL) .
    • N-(Thiazol-2-yl)acetamide (49) : Antifungal activity against Candida spp. .
  • Comparison: The 5-amino-2-nitro derivative’s nitro group may enhance antimicrobial potency but requires validation.
b) Anticonvulsant Acetamides
  • Example: N-(Substituted Phenyl)-2-[5-Phenyl-2H-1,2,4-triazol-3ylamino]Acetamide (T3/T4): Significant activity in maximal electroshock (MES) tests, comparable to phenytoin .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
N-(5-Amino-2,4-dimethylphenyl)acetamide 178.23 Not reported Low in water
Acetamide, N-(5-methyl-4-nitro-2-furanyl) 200.15 Not reported Moderate in DMF
N-(4-Iodophenyl)acetamide 275.07 150–152 Soluble in EtOAc

Key Research Findings

  • Synthetic Methods: Norbornene annulation and Pd-catalyzed reactions (e.g., ) are viable for nitro-acetamide synthesis, yielding products with >50% purity .
  • Toxicity Concerns: Nitro groups in heterocycles (e.g., NFTA) correlate with carcinogenicity, whereas amino groups may mitigate toxicity .
  • Structural Insights : Ortho nitro substitution (as in the target compound) often increases metabolic stability compared to para isomers .

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